molecular formula C9H6F4O B1405226 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde CAS No. 1373920-97-8

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde

Cat. No. B1405226
M. Wt: 206.14 g/mol
InChI Key: CLGGHNMZJHOQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H6F4O . It is used in various chemical reactions and has a molecular weight of 206.14 .


Synthesis Analysis

This compound participates in the synthesis of various other compounds. For instance, it is used in the synthesis of 2-amino-5-trifluoromethylquinazoline . It may also be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .


Molecular Structure Analysis

The molecular structure of “6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a fluoro, a methyl, and a trifluoromethyl group attached to it, along with a formyl group .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a density of 1.4±0.1 g/cm³ . The boiling point is 189.4±40.0 °C at 760 mmHg . The compound has a molar refractivity of 38.0±0.3 cm³ .

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application: Trifluoromethylpyridines (TFMP), which can be synthesized using 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
  • Methods of Application or Experimental Procedures: The synthesis of TFMP derivatives involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-7(10)6(4-14)8(5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGGHNMZJHOQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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